1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane
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Overview
Description
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and methyl groups attached to a trisilane backbone
Preparation Methods
The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane typically involves the chlorination of trisilane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated silanes.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups using appropriate reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
The major products formed from these reactions include various silanes and siloxanes, which have applications in different industrial processes.
Scientific Research Applications
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
Mechanism of Action
The mechanism by which 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The pathways involved often include the formation of intermediate silanes or siloxanes, which then undergo further reactions to yield the desired products.
Comparison with Similar Compounds
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane can be compared with other similar compounds such as:
1,1,2,2,3-Pentachloropropane: Similar in terms of chlorine content but differs in the backbone structure.
1,1,1,2,3-Pentachloropropane: Another chlorinated compound with a different arrangement of chlorine atoms.
1,2,2,3,3-Pentachlorocyclopropane: Contains a cyclopropane ring, making its chemical properties distinct from those of trisilane derivatives.
The uniqueness of this compound lies in its trisilane backbone, which imparts specific reactivity and stability characteristics not found in other chlorinated compounds.
Properties
CAS No. |
26980-42-7 |
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Molecular Formula |
C3H9Cl5Si3 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
dichloro-[chloro-[dichloro(methyl)silyl]-methylsilyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl5Si3/c1-9(4,5)11(3,8)10(2,6)7/h1-3H3 |
InChI Key |
SAWKOUJNNVPAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]([Si](C)(Cl)Cl)([Si](C)(Cl)Cl)Cl |
Origin of Product |
United States |
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